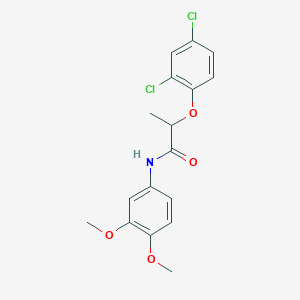
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical class of chloroacetanilides and is known for its selective and effective weed control. The chemical structure of DCPA is shown below:
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide works by inhibiting the growth of weeds through interference with the synthesis of fatty acids in the plant. Specifically, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a buildup of toxic intermediates and ultimately results in the death of the weed.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants and may have adverse effects on soil microbial communities. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has a short half-life in the environment and is rapidly degraded by soil microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a selective herbicide that can be used to control weeds without affecting the growth of the crop plant. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is also relatively inexpensive and easy to apply. However, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has some limitations for use in laboratory experiments. It may have variable effects on different weed species and may require multiple applications for effective control.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide that are more effective and have reduced environmental impact. Another area of research is the use of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance. Additionally, research is needed to better understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide on soil microbial communities and non-target plants.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a catalyst such as copper powder. The resulting intermediate is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is a complex and multi-step process that requires careful handling and expertise.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its weed control properties and has been found to be effective against a wide range of weed species. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is commonly used in turfgrass, vegetable, and fruit production systems. Research has shown that 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be used alone or in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance.
Propiedades
Fórmula molecular |
C17H17Cl2NO4 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-14-6-4-11(18)8-13(14)19)17(21)20-12-5-7-15(22-2)16(9-12)23-3/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
SZAHEJZLZOKCAH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



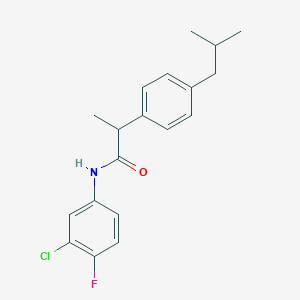
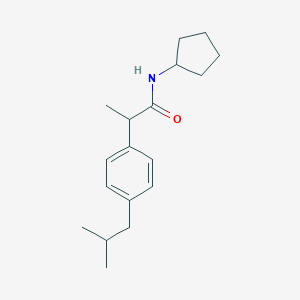

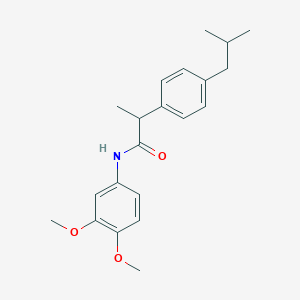
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

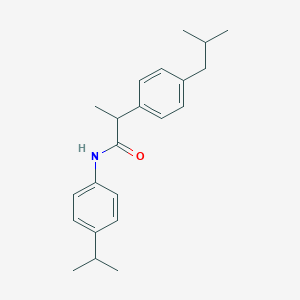
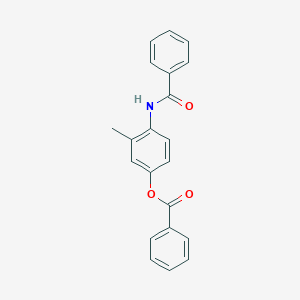
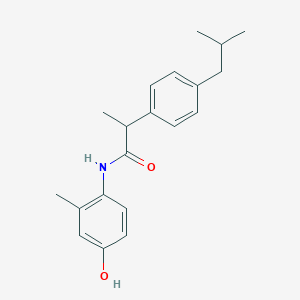
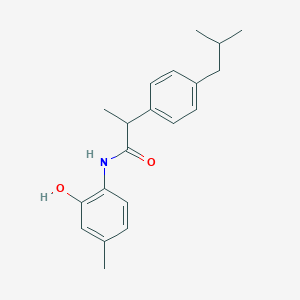
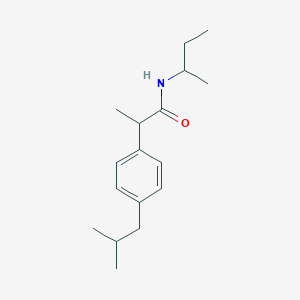
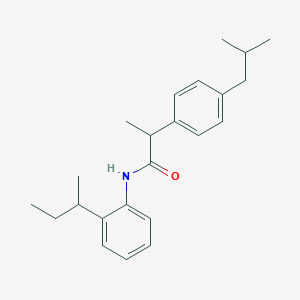
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)